3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide
Overview
Description
3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide is a chemical compound with the molecular formula C14H9BrF3NO2 It is a member of the benzamide family, characterized by the presence of a bromine atom at the third position, a fluorine atom at the fourth position, and a trifluoromethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors One common method involves the bromination of 4-fluoroaniline to introduce the bromine atom at the desired positionThe final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The specific methods used can vary depending on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the bromine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can result in the removal of halogen atoms .
Scientific Research Applications
3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide
- 3-bromo-4-(trifluoromethoxy)benzamide
- 4-bromo-3-(trifluoromethoxy)benzamide
Uniqueness
3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, provides a distinct set of properties that can be exploited in various applications .
Properties
IUPAC Name |
3-bromo-4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF4NO2/c15-11-7-8(1-6-12(11)16)13(21)20-9-2-4-10(5-3-9)22-14(17,18)19/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXBDXMYEMBBBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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